2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(3-fluorobenzylidene)acetohydrazide
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Overview
Description
Preparation Methods
The synthesis of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(3-fluorobenzylidene)acetohydrazide involves multiple steps. The starting materials typically include 2-chlorobenzyl chloride, piperazine, and 3-fluorobenzaldehyde. The synthetic route generally involves the following steps:
Formation of 2-chlorobenzylpiperazine: This is achieved by reacting 2-chlorobenzyl chloride with piperazine under basic conditions.
Condensation with 3-fluorobenzaldehyde: The resulting 2-chlorobenzylpiperazine is then reacted with 3-fluorobenzaldehyde to form the final product, 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(3-fluorobenzylidene)acetohydrazide.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(3-fluorobenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl and fluorobenzylidene groups.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(3-fluorobenzylidene)acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(3-fluorobenzylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple biological targets .
Comparison with Similar Compounds
2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(3-fluorobenzylidene)acetohydrazide can be compared with other similar compounds, such as:
1-(2-Chlorobenzyl)-4-{2-[2-(3-fluorobenzylidene)hydrazino]-2-oxoethyl}piperazinediium: This compound shares a similar core structure but differs in its functional groups.
2-(4-Fluorobenzylidene)-malononitrile: This compound has a similar fluorobenzylidene group but lacks the piperazine and chlorobenzyl groups.
The uniqueness of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(3-fluorobenzylidene)acetohydrazide lies in its combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H22ClFN4O |
---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(3-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H22ClFN4O/c21-19-7-2-1-5-17(19)14-25-8-10-26(11-9-25)15-20(27)24-23-13-16-4-3-6-18(22)12-16/h1-7,12-13H,8-11,14-15H2,(H,24,27)/b23-13+ |
InChI Key |
KVKCIXXKFPDRPR-YDZHTSKRSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=CC(=CC=C3)F |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC(=CC=C3)F |
Origin of Product |
United States |
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